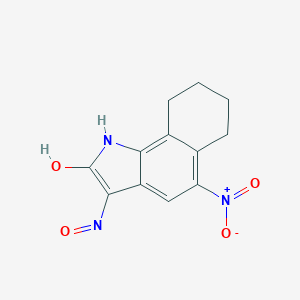

![molecular formula C7H6ClN3 B172758 4-Cloro-3-metil-1H-pirazolo[4,3-c]piridina CAS No. 120422-93-7](/img/structure/B172758.png)

4-Cloro-3-metil-1H-pirazolo[4,3-c]piridina

Descripción general

Descripción

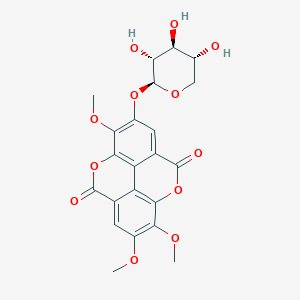

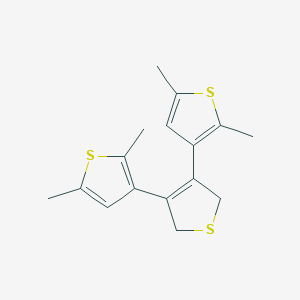

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a derivative of the pyrazolopyridine family, a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound's structure is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom and a methyl group as substituents.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including those closely related to 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, has been achieved through various methods. Ultrasound-assisted synthesis has been employed to create a series of pyrazolopyridine derivatives, which have been investigated as corrosion inhibitors . Another study reported the regioselective synthesis of fused polycyclic pyrazolopyridines using ultrasound irradiation, which yielded the products in excellent yields within short reaction times . Additionally, cyclization reactions have been utilized to synthesize novel pyrazolopyridine derivatives . A microwave-assisted one-pot synthesis in water has also been reported, demonstrating the versatility of methods available for creating these compounds .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives has been extensively studied. X-ray diffraction has been used to determine the detailed structure of these compounds, revealing the existence of tautomeric forms and providing insights into their molecular conformations . The influence of different substituents on the crystallization and hydrogen-bonded assembly of these derivatives has also been explored, showing variations in crystal systems and hydrogen bonding patterns .

Chemical Reactions Analysis

Pyrazolopyridine derivatives undergo various chemical reactions that lead to the formation of new compounds. For instance, reactions with ω-bromoacetophenones, chloroacetonitrile, acetyl acetone, and other reagents have been used to synthesize a range of pyrazolopyridine-related structures, including imidazo and pyrido derivatives . Domino reactions with aminoheterocycles have been developed to synthesize pyrazolopyridines with significant fluorescence and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. These compounds exhibit strong fluorescence and have been evaluated for their ecto-5'-nucleotidase inhibitory effects and cytotoxic behavior . The hydrogen-bonded assembly of these molecules can lead to different supramolecular structures, which may affect their physical properties and potential applications .

Aplicaciones Científicas De Investigación

Diseño de fármacos y farmacología

Las pirazolo[4,3-c]piridinas, incluidos derivados como la 4-Cloro-3-metil-1H-pirazolo[4,3-c]piridina, se exploran a menudo por sus posibles propiedades farmacológicas. Pueden actuar como inhibidores de quinasas y se han estudiado sus interacciones de unión con diversas enzimas como TRKA .

Inhibición enzimática

Estos compuestos han mostrado actividad inhibitoria contra ciertas enzimas como CDK2/ciclina A2, que son cruciales en la regulación del ciclo celular. Esto los convierte en candidatos para fármacos contra el cáncer .

Métodos de síntesis

La síntesis de derivados de pirazolo[4,3-c]piridina es un campo de estudio en sí mismo. Los investigadores se centran en desarrollar nuevos métodos para sintetizar estos compuestos de forma más eficiente y con mejores rendimientos .

Aplicaciones biomédicas

La clase más amplia de 1H-pirazolo[3,4-b]piridinas se ha descrito en numerosos estudios y patentes, lo que indica una amplia gama de posibles aplicaciones biomédicas. Estos podrían incluir usos antivirales, antibacterianos y antiinflamatorios .

Investigación química

En la investigación química, estos compuestos se utilizan como bloques de construcción para moléculas más complejas. Su estructura única permite una variedad de reacciones químicas que pueden conducir a nuevos descubrimientos .

Mecanismo De Acción

Target of Action

Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .

Mode of Action

It’s worth noting that the interaction of similar compounds with their targets often involves binding to the atp pocket .

Biochemical Pathways

Related compounds have been shown to exhibit significant inhibitory activity , suggesting that they may affect pathways involving the targets they inhibit.

Result of Action

Related compounds have shown significant inhibitory activity , suggesting that they may induce cellular changes by inhibiting their targets.

Propiedades

IUPAC Name |

4-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYASYYYCLBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120422-93-7 | |

| Record name | 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

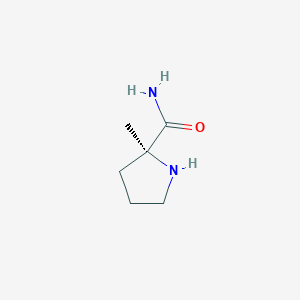

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)